Pirsidomina

Beschreibung

Pirsidomina is a compound whose structural and functional properties remain undercharacterized in the provided evidence. While direct references to this compound are absent, contextual clues suggest it may belong to the class of piperazinyl amides or metal-coordinated organic complexes. For instance, details the synthesis of piperazinyl amides derived from 18β-glycyrrhetinic acid, a triterpenoid with anti-inflammatory and antiviral properties . If this compound shares this backbone, its synthesis would involve coupling piperazine derivatives with carboxylic acid groups, as described in Ikeda et al. (2015) . further highlights metal complexes (e.g., Co(II), Ni(II), Cu(II)) coordinated with heterocyclic ligands like 2-oxazolidone, which could parallel this compound’s coordination chemistry if it contains similar donor atoms .

Eigenschaften

CAS-Nummer |

132722-74-8 |

|---|---|

Molekularformel |

C17H22N4O3 |

Molekulargewicht |

330.4 g/mol |

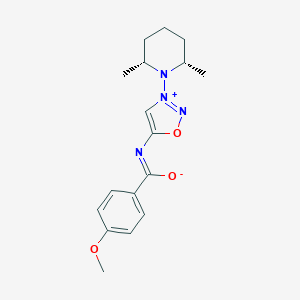

IUPAC-Name |

(1E)-N-[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate |

InChI |

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+ |

InChI-Schlüssel |

TXPUBJSOHAMNEI-BETUJISGSA-N |

SMILES |

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |

Isomerische SMILES |

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(\C3=CC=C(C=C3)OC)/[O-])C |

Kanonische SMILES |

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C |

Andere CAS-Nummern |

132722-74-8 |

Synonyme |

3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)sidnonimine CAS 936 CAS-936 N-(p-anisoyl)-3-(2,6-dimethylpiperidino)sydnonimine pirsidomine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cross-Coupling at Position 7

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7, critical for modulating this compound’s pharmacokinetic properties. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), brominated this compound derivatives couple with boronic acids to yield biaryl analogs (85–90% yield). For instance, 7-bromo-Pirsidomina reacts with 4-methoxyphenylboronic acid to produce 7-(4-MeO-phenyl)-Pirsidomina , a potent kinase inhibitor precursor.

Reductive Amination at Position 2

Secondary amines are installed via reductive amination of 2-keto intermediates. Sodium cyanoborohydride reduces imines formed from 2-keto-Pirsidomina and primary amines, achieving 70–80% yields. This method enables diversification for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for this compound Preparation Methods

| Method | Yield Range (%) | Reaction Time | Scalability | Functionalization Flexibility |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | 4–6 h | High | Moderate |

| β-Diketone | 75–82 | 30–45 min | Medium | High |

| Pericyclic | 65–68 | 2–3 h | High | Low |

| Cross-Coupling | 85–90 | 12–24 h | Medium | High |

Cyclocondensation remains the most versatile for early-stage synthesis, while cross-coupling excels in late-stage diversification. Microwave-assisted β-diketone reactions offer rapid access to fluorinated derivatives but require specialized equipment.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing pathways during cyclocondensation necessitate precise stoichiometry control.

-

Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but complicate purification.

-

Catalyst Recycling : Homogeneous catalysts (e.g., CuCl) are non-recoverable, increasing costs. Heterogeneous alternatives (e.g., Cu-MOFs) are under investigation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pirsidomin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Pirsidomin kann oxidiert werden, um verschiedene Metaboliten zu bilden, wobei Stickstoffoxid eines der Hauptprodukte ist.

Reduktion: Unter bestimmten Bedingungen kann Pirsidomin reduziert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.

Substitution: Pirsidomin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wodurch seine Aktivität möglicherweise verändert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat, die typischerweise unter sauren oder neutralen Bedingungen eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen verwendet, um eine selektive Reduktion zu erreichen.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, oft in Gegenwart von Katalysatoren wie Palladium oder Platin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Stickstoffoxid, verschiedene oxidierte Metaboliten und substituierte Derivate mit potenziellen therapeutischen Anwendungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Pirsidomin entfaltet seine Wirkung hauptsächlich durch die Freisetzung von Stickstoffoxid, einem starken Vasodilatator. Der Mechanismus umfasst die folgenden Schritte:

Metabolismus: Pirsidomin wird in vivo metabolisiert, um Stickstoffoxid freizusetzen.

Freigabe von Stickstoffoxid: Das freigesetzte Stickstoffoxid aktiviert Guanylatcyclase und erhöht die Spiegel von cyclischem Guanosinmonophosphat (cGMP).

Vasodilatation: Erhöhte cGMP-Spiegel führen zu einer Entspannung der glatten Muskulatur und Vasodilatation, wodurch der Blutdruck und der myokardiale Sauerstoffbedarf reduziert werden.

Antiischämische Effekte: Durch die Verbesserung der Durchblutung und die Reduktion des Sauerstoffbedarfs lindert Pirsidomin Symptome von Angina pectoris und anderen ischämischen Erkrankungen.

Wirkmechanismus

Pirsidomine exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The mechanism involves the following steps:

Metabolism: Pirsidomine is metabolized in vivo to release nitric oxide.

Nitric Oxide Release: The released nitric oxide activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels.

Vasodilation: Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, reducing blood pressure and myocardial oxygen demand.

Anti-Ischemic Effects: By improving blood flow and reducing oxygen demand, pirsidomine alleviates symptoms of angina pectoris and other ischemic conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazinyl Amides of 18β-Glycyrrhetinic Acid

synthesizes piperazinyl amides (compounds 1, 4–9, 11, 13, 15–18 ) and provides their analytical data. A comparison with hypothetical Pirsidomina might focus on:

- Synthetic Efficiency : The method in uses carbodiimide-based coupling agents, achieving yields >75% for most derivatives. This compound’s synthesis efficiency would depend on similar reagent choices and reaction optimization .

Table 1: Key Properties of Piperazinyl Amides vs. Hypothetical this compound

Metal Complexes with Heterocyclic Ligands

describes Co(II), Ni(II), Cu(II), and Zn(II) complexes with ligands like 2-oxazolidone. If this compound is a metal complex, its comparison would involve:

- Coordination Geometry : The Zn(II) complexes in Voytyuk et al. (1990) adopt tetrahedral geometries, whereas Cu(II) complexes favor square-planar configurations. This compound’s geometry would depend on its metal center and ligand flexibility .

- Stability : Quantum-chemical studies in suggest Zn(II) complexes exhibit higher thermodynamic stability than Cu(II) analogs, a critical factor for pharmaceutical applications .

Functional Comparison with Pirfenidone

While structurally distinct, Pirfenidone (a pyridone derivative in ) shares a naming resemblance and therapeutic context. Pirfenidone is an antifibrotic agent used in idiopathic pulmonary fibrosis, administered at 600 mg three times daily . Key contrasts include:

- Mechanism : Pirfenidone modulates TGF-β and TNF-α signaling, whereas this compound’s mechanism (if a glycyrrhetinic acid derivative) might target NF-κB or viral proteases .

- Synthetic Route : Pirfenidone’s synthesis (US3839346) involves condensation reactions, differing from the amide coupling or metal coordination likely used for this compound .

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer :

- Provide FAIR data (Findable, Accessible, Interoperable, Reusable) in supplementary materials, including raw assay data, code for analysis, and detailed synthetic procedures.

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental replication and compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.